molecular formula C10H14N6 B3023131 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 245449-97-2

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3023131
CAS No.: 245449-97-2
M. Wt: 218.26 g/mol
InChI Key: USAIOAAYWNVXEH-UHFFFAOYSA-N
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Description

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C10H14N6. This compound is known for its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within cells. The compound’s interactions with proteins often involve binding to active sites or allosteric sites, leading to changes in protein conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation and differentiation by modulating gene expression and cellular metabolism. The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. Changes in gene expression can also result from the compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with cofactors, such as NADH or ATP, can influence its metabolic fate. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may impact metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can determine its effects on cellular processes. For instance, its presence in the mitochondria may influence energy metabolism, while its localization in the endoplasmic reticulum may affect protein folding and secretion .

Preparation Methods

The synthesis of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with an amino group at the 4-position.

    1-Methyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a methyl group on the piperazine ring.

    1-Methyl-4-(4-chloropiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Features a chlorine atom on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIOAAYWNVXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204509
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245449-97-2
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245449-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
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Synthesis routes and methods

Procedure details

According to the method described in J. Org. Chem., 21: 1240-1256 (1956), 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was derived from 4-hydroxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.20 g, 8.03 mmol). To this partially purified product, an isopropanol solution (50 mL) of piperazine (5.55 g, 64.4 mmol) was added, followed by stirring at room temperature for 1 hour and then heating under reflux for 1 hour. The reaction solution was concentrated, saturated brine was added thereto, the mixture was extracted with chloroform, the extract was washed with saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated to give the target compound (1.44 g, 6.61 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5.55 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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